ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H15FN2O4S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.07365630 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect a broad range of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that the compound may interact with multiple biochemical pathways to exert its effects.
Result of Action
It is known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may lead to a decrease in the proliferation of these cells.
Biological Activity
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, an acetylamino group, and a fluorophenoxy moiety. Its molecular formula is C₁₉H₂₃FN₄O₄S, with a molecular weight of approximately 470.5 g/mol . The presence of the thiazole ring is particularly noteworthy as it contributes to the compound's reactivity and biological activity.
Preliminary studies suggest that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Thiazole derivatives have been identified as potential inhibitors of sirtuin enzymes (SIRT2), which play a role in cancer progression. For example, related compounds have shown IC50 values in the low micromolar range against SIRT2 .
- Antimicrobial Properties : The thiazole structure is associated with antimicrobial activity, making these compounds candidates for further exploration in treating infections.
- Regulation of Gene Expression : Some thiazole derivatives have been reported to influence the expression of key transcription factors such as Oct3/4, which is essential for maintaining pluripotency in stem cells .
Biological Activity Data
The following table summarizes the biological activities and relevant IC50 values for this compound and related compounds:
Case Studies
- SIRT2 Inhibition Study : A recent study focused on thiazole-based compounds as SIRT2 inhibitors demonstrated that specific modifications to the thiazole core could enhance binding affinity and selectivity. The study reported that compound 5a exhibited an IC50 value of 9.0 µM against SIRT2, indicating its potential as an anticancer agent .
- Gene Regulation in Stem Cells : Another investigation highlighted the ability of certain thiazole derivatives to upregulate Oct3/4 expression in embryonic stem cells. This property is critical for maintaining pluripotency and could have implications for regenerative medicine and stem cell therapy .
Properties
IUPAC Name |
ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQJSWPMYVEQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.